molecular formula C6H5BrClNS B6278262 3-bromo-2-chloro-5-(methylsulfanyl)pyridine CAS No. 2803834-09-3

3-bromo-2-chloro-5-(methylsulfanyl)pyridine

Cat. No.: B6278262
CAS No.: 2803834-09-3
M. Wt: 238.5
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Description

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-(methylsulfanyl)pyridine typically involves halogenation and thiolation reactions. One common method is the halogenation of 2-chloro-5-(methylsulfanyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and materials science .

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-(methylsulfanyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
  • 2-Bromo-5-chloropyridine
  • 3-Bromo-5-(methylsulfonyl)pyridine

Uniqueness

3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and methylsulfanyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

CAS No.

2803834-09-3

Molecular Formula

C6H5BrClNS

Molecular Weight

238.5

Purity

95

Origin of Product

United States

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